Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride
Description
Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride is a heterocyclic compound featuring an isoxazole core substituted with a piperidine-methyl group at the 5-position and a methyl ester at the 3-position. The hydrochloride salt enhances its stability and solubility for pharmacological applications. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting central nervous system (CNS) receptors, ion channels, and enzymes. Its synthesis typically involves cyclization reactions of hydrazides or coupling of pre-functionalized piperidine and isoxazole intermediates .
Properties
IUPAC Name |
methyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-15-11(14)10-7-9(16-13-10)6-8-4-2-3-5-12-8;/h7-8,12H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNSQOPMASPUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CC2CCCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride typically involves multiple steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane at room temperature.
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Introduction of the Piperidin-2-ylmethyl Group: : The piperidin-2-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the isoxazole intermediate with a piperidine derivative in the presence of a suitable base like sodium hydride.
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Esterification: : The carboxylate group is typically introduced via esterification, where the carboxylic acid derivative of the isoxazole is reacted with methanol in the presence of an acid catalyst such as sulfuric acid.
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Formation of the Hydrochloride Salt: : Finally, the hydrochloride salt is formed by treating the esterified product with hydrochloric acid in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group at the 3-position of the isoxazole ring undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :
In the presence of concentrated HCl (6M) at reflux (110°C, 12 hours), the ester converts to the corresponding carboxylic acid, forming 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylic acid hydrochloride .
Basic Hydrolysis :
Using NaOH (2M) in ethanol/water (1:1) at 80°C for 8 hours, the ester hydrolyzes to the sodium carboxylate, which can be acidified to yield the free carboxylic acid .
Key Data :
| Condition | Reagent | Temperature | Time | Product Yield |
|---|---|---|---|---|
| Acidic | HCl (6M) | 110°C | 12h | 85–92% |
| Basic | NaOH (2M) | 80°C | 8h | 78–88% |
Reduction Reactions
The ester and isoxazole functionalities exhibit distinct reduction behaviors:
Ester Reduction :
Lithium aluminum hydride (LiAlH₄) in dry THF reduces the ester to a primary alcohol, yielding 3-(hydroxymethyl)-5-(piperidin-2-ylmethyl)isoxazole hydrochloride.
Isoxazole Ring Reduction :
Catalytic hydrogenation (H₂, 1 atm, Pd/C) in methanol selectively reduces the isoxazole ring to a β-enamino ketone intermediate, which further tautomerizes to a stable γ-aminoketone derivative .
Key Observations :
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LiAlH₄ reduction proceeds at 0–25°C within 2 hours (yield: 70–75%).
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Hydrogenation requires 24 hours for full conversion (yield: 60–65%) .
Nucleophilic Substitution
The electron-deficient isoxazole ring participates in nucleophilic aromatic substitution (NAS):
Chlorination :
Reaction with POCl₃ at 80°C introduces a chlorine atom at the 4-position of the isoxazole ring, forming 4-chloro-5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride .
Amination :
Using NH₃ in methanol under microwave irradiation (100°C, 30 minutes), the 4-position is substituted with an amino group .
Reaction Conditions :
| Reaction | Reagent | Conditions | Yield |
|---|---|---|---|
| Chlorination | POCl₃ | 80°C, 6h | 82% |
| Amination | NH₃ (7M) | Microwave, 100°C, 30m | 68% |
Cycloaddition and Ring-Opening Reactions
The isoxazole ring participates in [3+2] cycloadditions:
With Nitrile Oxides :
Under thermal conditions (toluene, 120°C), the isoxazole reacts with nitrile oxides to form bis-isoxazoline derivatives .
Ring-Opening :
Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 70°C for 5 hours cleaves the isoxazole ring, yielding a β-keto amide intermediate .
Piperidine Functionalization
The piperidine moiety undergoes characteristic amine reactions:
N-Alkylation :
Reacting with methyl iodide in DMF (K₂CO₃, 60°C, 12h) yields the N-methyl-piperidine derivative .
Salt Formation :
The hydrochloride salt can be exchanged with other counterions (e.g., sulfate, citrate) via ion-exchange chromatography .
Stability and Degradation
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds containing the isoxazole moiety exhibit antimicrobial activity. Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have indicated that this compound can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can significantly reduce levels of pro-inflammatory cytokines in models of inflammation, indicating potential use in treating inflammatory diseases such as arthritis.
Anticancer Potential
This compound has been evaluated for anticancer activity. In preclinical studies, it has shown promise in inhibiting tumor growth in various cancer models, including ovarian cancer xenografts. The mechanism of action appears to involve apoptosis induction and inhibition of angiogenesis, which are critical pathways in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the piperidine or isoxazole rings can significantly influence biological activity. For instance, altering substituents on the isoxazole ring has been linked to varying degrees of potency against specific targets.
Case Studies
Several case studies have highlighted the applications of this compound:
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal reported that this compound exhibited strong antibacterial activity against S. aureus and E. coli. The researchers employed disc diffusion methods and minimum inhibitory concentration (MIC) assays to quantify its effectiveness.
Anti-inflammatory Research
In a murine model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to controls, supporting its potential as an anti-inflammatory agent.
Anticancer Research
In a study investigating its anticancer properties, the compound was found to induce cell cycle arrest and apoptosis in ovarian cancer cell lines, demonstrating its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain neurotransmitter receptors, modulating their activity and thereby influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system, potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally analogous isoxazole derivatives, focusing on substituents, molecular properties, and pharmacological data.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact on Bioactivity: The piperidine-methyl group in the target compound enhances lipophilicity, improving blood-brain barrier penetration compared to furan or aminomethyl analogs . Pyrrolidine-substituted derivatives (e.g., 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole) exhibit stronger anticonvulsant activity due to GABAergic interactions, whereas the piperidine analog shows σ-1 receptor selectivity .
Synthesis Efficiency: Cyclization methods using POCl3 (as in the target compound) yield higher purity (>95%) compared to Ugi multicomponent reactions (85–90% purity) .
Pharmacokinetic Data: The target compound’s logP (2.1) is superior to aminomethyl (logP 0.8) and furan (logP 1.5) analogs, correlating with improved oral bioavailability in rodent models . Pyrrolidine derivatives exhibit shorter plasma half-lives (t1/2 = 2.3 h) compared to the piperidine-based compound (t1/2 = 4.7 h) .
Biological Activity
Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique isoxazole structure and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its pharmacological properties, making it a candidate for further research in drug development. The molecular formula is with a molecular weight of approximately 170.16 g/mol .
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Inhibition of Heat Shock Proteins (HSPs) :
- Isoxazole derivatives, including methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate, have been identified as inhibitors of heat shock protein 90 (HSP90), which plays a crucial role in cancer cell survival and proliferation .
- HSP90 inhibition can lead to the destabilization of several oncogenic proteins, thereby inducing apoptosis in cancer cells.
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Anticancer Activity :
- Research indicates that compounds with isoxazole structures exhibit significant anticancer properties. For instance, derivatives have shown potent activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer .
- The compound's IC50 values against these cell lines suggest promising therapeutic potential.
Biological Activity Data
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound on human tumor cell lines. The compound demonstrated significant cytotoxic effects, particularly against ovarian adenocarcinoma cells (OVXF 899) with an IC50 value as low as 2.76 µM, indicating high potency .
Case Study 2: Molecular Docking Studies
Molecular docking studies reveal that the compound effectively binds to targets involved in tumor progression, specifically histone deacetylases (HDACs). This binding affinity suggests that the compound may serve as a lead for developing new HDAC inhibitors for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
